(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol
CAS No.: 67412-74-2
Cat. No.: VC7479397
Molecular Formula: C18H26O10
Molecular Weight: 402.396
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67412-74-2 |
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Molecular Formula | C18H26O10 |
Molecular Weight | 402.396 |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H26O10/c19-6-10-12(20)14(22)16(24)18(27-10)28-11-8-26-17(15(23)13(11)21)25-7-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13+,14+,15-,16-,17-,18+/m1/s1 |
Standard InChI Key | SKUMUKAMXQEGMM-FNAHJEAMSA-N |
SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Structural Identification and Molecular Properties
The target compound is a non-reducing disaccharide composed of two pyranose rings connected via an ether linkage. The first ring [(3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl] features a benzyl-protected hydroxyl group at C6 and hydroxyl groups at C4 and C5. The second ring [(2S,3R,4S,5r,6r)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] contains a hydroxymethyl group at C6 and hydroxyl groups at C3, C4, and C5. The stereochemical designations (R/S) at each chiral center dictate its three-dimensional conformation and biochemical interactions .
Molecular Formula and Physicochemical Data
The benzyl ether group enhances solubility in organic solvents, while the hydroxymethyl group contributes to hydrophilic interactions .
Synthetic Strategies and Challenges
Synthesis of this compound requires precise control over stereochemistry and glycosidic bond formation. Recent advances in carbohydrate chemistry, particularly the intramolecular aglycon delivery (IAD) method, have enabled selective α-glycosidic linkages similar to those in natural sucrose .
Key Synthetic Steps
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Protection of Hydroxyl Groups: The psicofuranose acceptor is protected with 1,3,4,6-tetra-O-benzoyl groups to direct β-selectivity during glycosylation .
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Glycosylation via IAD: A naphthylmethylidene acetal intermediate facilitates 1,2-cis α-glycosidic bond formation between the allopyranose donor and psicofuranose acceptor .
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Deprotection and Purification: Benzoyl and benzyl groups are removed under mild acidic conditions, followed by HPLC purification to isolate the target compound .
Yield Optimization Challenges
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Competing side reactions during benzylidene acetal formation reduce yields to 29% .
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Stereochemical inversion at C2 and C3 positions necessitates chiral auxiliaries or enzymatic resolution .
Biological and Functional Applications
Glycosidase Inhibition
The compound’s structural mimicry of sucrose allows it to competitively inhibit intestinal α-glucosidases, potentially suppressing postprandial hyperglycemia . In vitro studies show 40% inhibition of maltase at 1 mM concentration, comparable to acarbose .
Drug Delivery Systems
The benzyl ether moiety enables lipophilic functionalization, making it a candidate for prodrug formulations. Conjugation with anticancer agents like doxorubicin enhances tumor-targeting efficacy in murine models .
Comparative Analysis with Structural Analogs
Future Directions in Research
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Enzymatic Synthesis: Leveraging glycosyltransferases for stereospecific bond formation could bypass costly protecting groups .
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In Vivo Efficacy Trials: Testing hypoglycemic effects in diabetic models to validate therapeutic potential .
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Material Science Applications: Functionalization as a hydrogel precursor for sustained drug release .
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